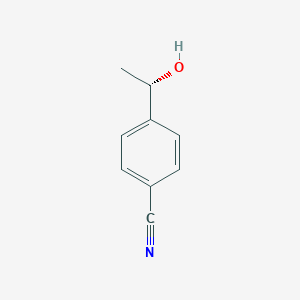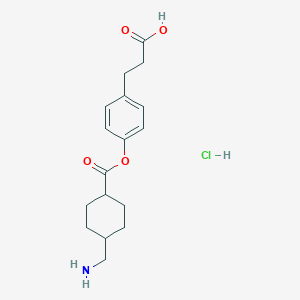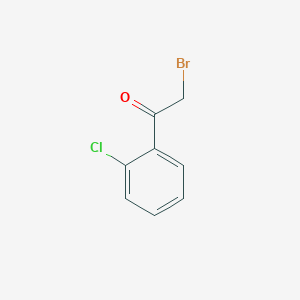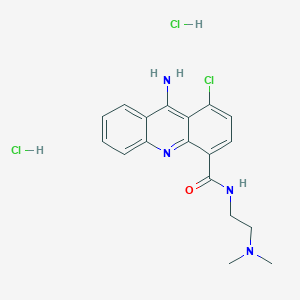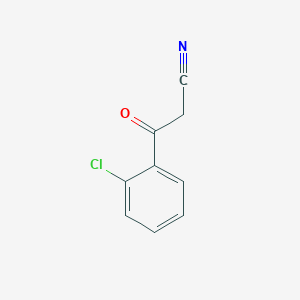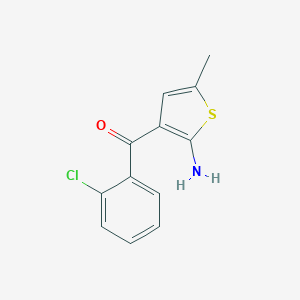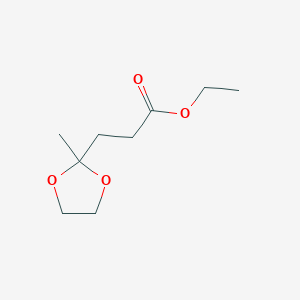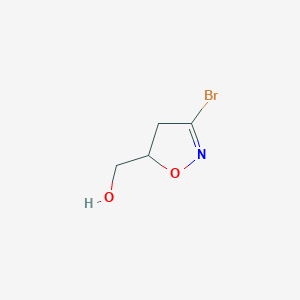
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol
Vue d'ensemble
Description
“(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol” is a chemical compound with the molecular formula C4H7BrN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol” is 179.02 . The InChI key, which is a unique identifier for the compound, is JLOLOZBWSBAUHW-UHFFFAOYSA-N .Applications De Recherche Scientifique
The compound has potential applications in organic synthesis and catalysis, as highlighted in the study titled "mer-Tris[2-(5-bromo-2-hydroxyphenyl)-2-oxazolinato]aluminium(III) methanol solvate" (Hoveyda, Orvig, & Rettig, 1994).
Isoxazoles like 5-Amino-3-(pyrrol-2-yl)isoxazoles, which are related to the compound , are used in synthesizing various organic compounds. This was discussed in the paper "Synthesis of 3- and 5-Amino-5-(3)-(pyrrol-2-yl)isoxazoles" (Sobenina et al., 2005).
The synthesis of racemic 3,4-cis- and 3,4-trans-isoxazolidine-4,5-diols and their derivatives, which are structurally similar to the compound of interest, are useful as building blocks for various C5-substituted isoxazolidines. This finding was presented in the study "Diastereoselective Synthesis of Racemic 3,4-cis and 3,4-trans Isomers of Isoxazolidine-4,5-diols and their Derivatives" (Fischer, Stanko, & Prónayová, 2013).
Research on (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, which share a methanol component with the compound , shows their utility in various scientific research applications. This was discussed in "NBS/DMSO-mediated synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols from aryloxymethylthiiranes" (Dong & Xu, 2018).
Biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, which are structurally similar, have potential applications in biological research. This was explored in "Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers" (Akbaba et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYBJMZOIKMVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






